molecular formula C13H12ClNOS2 B1680018 RP-54745 CAS No. 135330-08-4

RP-54745

Cat. No.: B1680018
CAS No.: 135330-08-4
M. Wt: 297.8 g/mol
InChI Key: BEJJGVDFQORITE-UHFFFAOYSA-N
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Description

RP-54745 suppresses IL-1 signaling, which is hyperactivated during both latent and lytic phases of KSHV infection, and induces apoptosis in PEL cells. In vivo, it reduces tumor growth and inflammation in the tumor microenvironment by inhibiting myeloid cell infiltration and IL-1 pathway molecules .

Preparation Methods

The synthesis of RP-54745 involves the formation of an amino-dithiole-one structure. The specific synthetic routes and reaction conditions are not widely detailed in public sources, but it is known that the compound is prepared through a series of organic reactions involving chlorination and cyclization steps . Industrial production methods would likely involve optimization of these reactions to ensure high yield and purity.

Chemical Reactions Analysis

RP-54745 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include various oxidizing and reducing agents, as well as nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

RP-54745 has several scientific research applications, including:

Mechanism of Action

RP-54745 exerts its effects by inhibiting the production of interleukin-1 in macrophages. This inhibition occurs at the mRNA level, reducing the expression of interleukin-1 alpha and beta. The compound also affects the hexose monophosphate pathway and the exocytosis of lysosomal enzymes . These actions collectively reduce inflammation and modulate immune responses.

Comparison with Similar Compounds

Mechanistic and Functional Comparisons

RP-54745 vs. GIBH-130

  • This compound: Broadly targets IL-1 production and macrophage activation, with demonstrated efficacy in PEL xenograft models (tumor suppression via apoptosis induction and IL-1 pathway blockade) .
  • GIBH-130 : A selective IL-1β inhibitor (IC₅₀: 3.4 nM) that specifically inhibits microglial IL-1β secretion, showing promise in neuroinflammation .
  • Key Difference : this compound acts upstream by blocking IL-1 production, while GIBH-130 targets IL-1β secretion. This compound has broader anticancer applications, whereas GIBH-130 is neuroinflammation-specific.

This compound vs. Octenidine

  • This compound : Rescues mitochondrial dysfunction in yeast models of AFG3L2- and FARS2-related diseases, likely by altering mitochondrial membrane lipid ratios .
  • Octenidine : A quaternary amine lipid that similarly rescues mitochondrial defects in yeast screens but lacks direct IL-1 inhibition .

Structural and Pharmacokinetic Comparisons

Compound Molecular Target Key Mechanism Disease Application Evidence Source
This compound IL-1 production Apoptosis induction, IL-1 blockade KSHV-PEL, mitochondrial diseases
GIBH-130 IL-1β secretion Microglial inhibition Neuroinflammation
Octenidine Mitochondrial lipids Membrane stabilization Mitochondrial disorders

Efficacy and Limitations

  • This compound: Strengths: Dual action in oncology (apoptosis, anti-inflammation) and mitochondrial rescue; validated in vivo .
  • GIBH-130: Strengths: High potency (nanomolar IC₅₀) for IL-1β.
  • Octenidine: Strengths: Efficacy in diverse mitochondrial disorders.

Biological Activity

RP-54745 is a compound that has garnered attention for its potential biological activity, particularly in the context of immune modulation and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, research findings, and relevant case studies.

This compound is classified as an amino-dithiole-one compound. Its primary mechanism involves the inhibition of macrophage stimulation and the production of interleukin-1 (IL-1), a crucial cytokine in the inflammatory response. The compound exhibits activity at micromolar concentrations, impacting pathways such as the hexose monophosphate pathway (HMP) and lysosomal enzyme exocytosis in macrophages .

PropertyValue
Chemical NameThis compound
CAS Number135330-08-4
Molecular FormulaC₁₄H₁₈N₂O₄S₂
Mechanism of ActionInhibition of IL-1 production
Target CellsMacrophages

Biological Activity and Effects on Immune Response

Research indicates that this compound significantly reduces IL-1 production in vitro and in vivo. In murine models, a dose of 25 mg/kg was sufficient to inhibit IL-1 alpha and beta mRNA signals, showcasing its potential to modulate immune responses effectively . The compound's ability to influence cytokine profiles suggests it may play a role in treating autoimmune disorders and inflammatory diseases.

Case Study: In Vivo Effects on Murine Models

In a study assessing the effects of this compound on murine peritoneal macrophages, it was observed that:

  • In Vitro Findings : At concentrations of 3×106M3\times 10^{-6}M, this compound inhibited IL-1 alpha and beta mRNA production significantly.
  • In Vivo Findings : Administration at 25mg/kg25mg/kg resulted in decreased IL-1 levels, supporting its role as an anti-inflammatory agent.

Research Findings and Implications

The implications of these findings are substantial for therapeutic applications. By modulating cytokine production, this compound may offer new avenues for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis.

Table 2: Summary of Research Findings on this compound

Study TypeFindingsImplications
In VitroInhibition of IL-1 production in macrophagesPotential use in inflammatory disorders
In VivoReduced IL-1 mRNA levels in murine modelsSupports anti-inflammatory therapeutic strategies

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of RP-54745 in immune modulation, and how can researchers validate its target specificity experimentally?

this compound inhibits macrophage stimulation and interleukin-1 (IL-1) production, targeting pathways critical to inflammatory and immune responses . To validate target specificity, researchers should:

  • Perform in vitro assays using IL-1 reporter cell lines to measure dose-dependent suppression of IL-1 signaling.
  • Combine with siRNA knockdown or CRISPR-Cas9 gene editing to confirm reduced efficacy in IL-1 receptor-deficient cells.
  • Use Western blotting or ELISA to quantify downstream cytokines (e.g., IL-6, TNF-α) to assess off-target effects .

Q. What experimental design considerations are critical for optimizing this compound concentrations in in vitro studies?

Optimal concentrations depend on cell type, assay duration, and experimental goals. Methodological steps include:

  • Reviewing literature for precedent dosing ranges (e.g., 0.1–10 µM in immune cell models) .
  • Conducting dose-response curves to determine IC50 values for IL-1 inhibition.
  • Testing cytotoxicity via MTT or ATP-based assays to exclude confounding cell death .

Q. How should this compound be stored and handled to ensure stability in laboratory settings?

Stability protocols derived from empirical

  • Powder form : Store at -25°C to -15°C; stable for 3 years.
  • Solubilized form : Store at -85°C to -65°C; stable for 2 years.
  • Avoid freeze-thaw cycles and light exposure. Centrifuge lyophilized powder before reconstitution to prevent clumping .

Advanced Research Questions

Q. How does this compound modulate the tumor microenvironment in Kaposi’s sarcoma-associated herpesvirus (KSHV)-related malignancies, and what in vivo models are appropriate for validation?

this compound reduces hyperinflammation in KSHV+ primary effusion lymphoma (PEL) by suppressing myeloid cell infiltration and IL-1 signaling . Key methodological approaches:

  • Use immunodeficient murine xenograft models (e.g., NSG mice injected with PEL cells) to assess tumor growth inhibition and apoptosis induction.
  • Analyze tumor microenvironment via flow cytometry (e.g., CD11b<sup>+</sup> myeloid cells) and cytokine profiling (e.g., IL-1β, IL-6) .

Q. What statistical and computational strategies are recommended for resolving contradictions between in vitro and in vivo efficacy data for this compound?

Contradictions may arise from pharmacokinetic differences or model-specific factors. Resolution strategies:

  • Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to compare drug exposure levels across models.
  • Apply multivariate regression to identify confounding variables (e.g., immune cell composition in xenografts).
  • Validate findings using orthogonal assays (e.g., RNA-seq to confirm transcriptome-wide consistency) .

Q. How can transcriptome analysis elucidate this compound’s anticancer mechanisms, and what bioinformatics tools are essential for this workflow?

Transcriptomic profiling (e.g., RNA-seq) of this compound-treated cells reveals gene networks linked to apoptosis and inflammation. Critical steps:

  • Use differential expression analysis tools (DESeq2, edgeR) with FDR correction (p < 0.05).
  • Conduct pathway enrichment (KEGG, GO) to identify IL-1 signaling modules.
  • Validate findings with qPCR or single-cell RNA-seq for cellular heterogeneity .

Q. What ethical and methodological safeguards are necessary when testing this compound in preclinical animal models?

  • Obtain institutional IACUC approval for xenograft studies, ensuring humane endpoints (e.g., tumor size limits).
  • Include control groups (vehicle and positive controls) to distinguish drug-specific effects.
  • Report data transparently, including negative results, per ARRIVE guidelines .

Q. Data Presentation and Reproducibility

Q. How should researchers document this compound experiments to ensure reproducibility in independent studies?

  • Publish full experimental details: drug lot numbers, solvent used (e.g., DMSO concentration), and cell passage numbers.
  • Deposit raw data (e.g., RNA-seq files) in public repositories (GEO, PRIDE).
  • Follow journal guidelines for supplemental information (e.g., Beilstein Journal protocols) .

Q. What criteria define rigorous research questions when investigating this compound’s therapeutic potential?

Apply FINER framework:

  • Feasible : Adequate sample size and technical resources.
  • Interesting : Addresses IL-1’s role in viral oncology.
  • Novel : Explores understudied mechanisms (e.g., transcriptome dynamics).
  • Ethical : Complies with animal/human tissue guidelines.
  • Relevant : Aligns with unmet needs in KSHV-associated cancers .

Properties

IUPAC Name

4-chloro-5-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)dithiol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS2/c1-8-10-5-3-2-4-9(10)6-7-15(8)12-11(14)13(16)18-17-12/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJJGVDFQORITE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CCN1C3=C(C(=O)SS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70928964
Record name 4-Chloro-5-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-3H-1,2-dithiol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135330-08-4
Record name RP 54745
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135330084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-5-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-3H-1,2-dithiol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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